molecular formula C19H14N2O2S B505006 3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B505006
M. Wt: 334.4g/mol
InChI Key: BJYSOLLIDUWGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the quinazolinone-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.

    Methoxyphenyl Compounds: Molecules containing methoxy-substituted phenyl groups.

Uniqueness

3-(2-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-thiophen-2-ylquinazolin-4-one

InChI

InChI=1S/C19H14N2O2S/c1-23-16-10-5-4-9-15(16)21-18(17-11-6-12-24-17)20-14-8-3-2-7-13(14)19(21)22/h2-12H,1H3

InChI Key

BJYSOLLIDUWGHH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CS4

Origin of Product

United States

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